17-Fold Greater GAR Tfase Inhibitory Potency vs. Abenzyl 10-Formyl-TDAF
10-Formyl-TDAF (Ki = 0.26 ± 0.05 μM) exhibits approximately 17-fold greater inhibitory potency against GAR Tfase compared to its closest structural analog, abenzyl 10-formyl-TDAF (Ki = 4.5 ± 0.3 μM), when evaluated under identical assay conditions using purified purN GAR Tfase [1][2]. Both compounds share the 5,8,10-trideazafolate core and a C-10 formyl group; the sole structural difference is the replacement of the benzoyl-glutamate side chain in 10-formyl-TDAF with an abenzyl (N-[7-(2-amino-3,4-dihydro-4-oxo-quinazolin-6-yl)-6-formyl-1-oxo-heptyl]-L-glutamic acid) chain [2].
| Evidence Dimension | GAR Tfase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.26 ± 0.05 μM (260 ± 50 nM) |
| Comparator Or Baseline | Abenzyl 10-formyl-TDAF, Ki = 4.5 ± 0.3 μM (4,500 ± 300 nM) |
| Quantified Difference | ~17.3-fold greater potency (4.5 / 0.26) |
| Conditions | purN GAR Tfase enzyme inhibition assay; Bioorg Med Chem 1997, same laboratory, same assay methodology |
Why This Matters
Procuring 10-formyl-TDAF rather than abenzyl 10-formyl-TDAF provides a 17-fold potency advantage at the primary target, reducing the compound concentration required in enzymatic and cellular assays and minimizing potential off-target effects from high-concentration dosing.
- [1] Boger DL, Haynes NE, Kitos PA, Warren MS, Ramcharan J, Marolewski AE, Benkovic SJ. 10-Formyl-5,8,10-trideazafolic acid (10-formyl-TDAF): a potent inhibitor of glycinamide ribonucleotide transformylase. Bioorg Med Chem. 1997 Sep;5(9):1817-30. doi: 10.1016/s0968-0896(97)00120-x. PMID: 9354237. View Source
- [2] Boger DL, Haynes NE, Warren MS, Ramcharan J, Marolewski AE, Kitos PA, Benkovic SJ. Abenzyl 10-formyl-trideazafolic acid (abenzyl 10-formyl-TDAF): an effective inhibitor of glycinamide ribonucleotide transformylase. Bioorg Med Chem. 1997 Sep;5(9):1847-52. doi: 10.1016/s0968-0896(97)00123-5. PMID: 9354240. View Source
